[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features both a dimethylamino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with 3-(dimethylamino)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction may be catalyzed by acids or bases to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine
Its pyrazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the discovery of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings .
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound shares the pyrazole ring but has a different substituent, leading to distinct properties and applications.
3-(Dimethylamino)propylamine: This compound lacks the pyrazole ring, making it less versatile in terms of reactivity and applications.
Uniqueness
The uniqueness of [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its combination of the dimethylamino group and the pyrazole ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C10H20N4 |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H20N4/c1-13(2)8-4-6-11-9-10-5-7-12-14(10)3/h5,7,11H,4,6,8-9H2,1-3H3 |
InChI Key |
PPSNPPPTCNHOAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCCN(C)C |
Origin of Product |
United States |
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